molecular formula C15H9Cl3O2 B14457865 6-Chloro-2-(2,4-dichlorophenyl)chroman-4-one CAS No. 70460-48-9

6-Chloro-2-(2,4-dichlorophenyl)chroman-4-one

Cat. No.: B14457865
CAS No.: 70460-48-9
M. Wt: 327.6 g/mol
InChI Key: SUCOITMKXZOZJV-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dichlorophenyl)chroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring. This particular compound is characterized by the presence of chlorine atoms at the 6th position of the chromanone ring and the 2nd and 4th positions of the phenyl ring. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,4-dichlorophenyl)chroman-4-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to substituted phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dichlorophenyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone ring to chromanol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted chromanones.

Scientific Research Applications

6-Chloro-2-(2,4-dichlorophenyl)chroman-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-dichlorophenyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

6-Chloro-2-(2,4-dichlorophenyl)chroman-4-one can be compared with other similar compounds, such as:

    Chroman-4-one: Lacks the chlorine substituents and exhibits different biological activities.

    2-Phenylchroman-4-one: Similar structure but without the chlorine atoms, leading to variations in chemical reactivity and biological effects.

    Flavanone: A related compound with a different substitution pattern, resulting in distinct pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

70460-48-9

Molecular Formula

C15H9Cl3O2

Molecular Weight

327.6 g/mol

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H9Cl3O2/c16-8-2-4-14-11(5-8)13(19)7-15(20-14)10-3-1-9(17)6-12(10)18/h1-6,15H,7H2

InChI Key

SUCOITMKXZOZJV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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